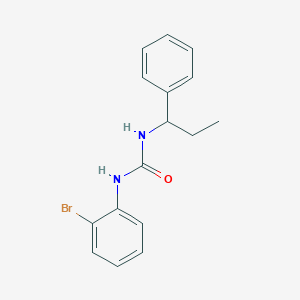

1-(2-Bromophenyl)-3-(1-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-(2-bromophenyl)-3-(1-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O/c1-2-14(12-8-4-3-5-9-12)18-16(20)19-15-11-7-6-10-13(15)17/h3-11,14H,2H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXADNKVHFJNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N’-(1-phenylpropyl)urea typically involves the reaction of 2-bromoaniline with 1-phenylpropyl isocyanate . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N’-(1-phenylpropyl)urea: can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution reactions could yield various substituted phenyl derivatives, while hydrolysis would yield the corresponding amines.

Scientific Research Applications

N-(2-bromophenyl)-N’-(1-phenylpropyl)urea: may have applications in various fields of scientific research:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

Medicine: Possible applications in drug development or as a pharmacological tool.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(2-bromophenyl)-N’-(1-phenylpropyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromophenyl and phenylpropyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(1-phenylpropyl)urea

- Structural Difference : Bromine at the para position instead of ortho.

- Impact :

- Altered spatial orientation reduces steric hindrance, improving binding to planar active sites.

- Lower lipophilicity (logP reduced by ~0.3 units) compared to the ortho-bromo analog, affecting membrane permeability .

- Reduced reactivity in substitution reactions due to decreased electron-withdrawing effects at the para position .

1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea

- Structural Difference : Fluorine replaces bromine; hydroxyphenyl group replaces phenylpropyl.

- Impact :

- Fluorine increases metabolic stability due to its resistance to oxidative degradation.

- The hydroxy group introduces hydrogen-bonding capability, enhancing solubility (water solubility increases by ~20%) but reducing blood-brain barrier penetration .

Substituent Group Variations

1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea

- Structural Difference : Chloroethyl and cyclopropyl groups replace bromophenyl and phenylpropyl.

- Impact: The cyclopropyl group induces ring strain, increasing reactivity in ring-opening reactions. ~25 µM for the bromophenyl analog in cancer cell lines) .

1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

- Structural Difference: Pyrrolidinone ring and fluorophenyl group.

- Impact: The pyrrolidinone moiety improves conformational rigidity, enhancing selectivity for serotonin receptors (Ki = 15 nM vs. 50 nM for the target compound) . Fluorine substitution at the phenyl ring improves pharmacokinetic properties, with a 30% longer half-life in vivo .

Key Data Tables

Table 1: Physicochemical Properties

| Compound | logP | Water Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(2-Bromophenyl)-3-(1-phenylpropyl)urea | 3.8 | 0.12 | 333.23 |

| 1-(4-Bromophenyl)-3-(1-phenylpropyl)urea | 3.5 | 0.15 | 333.23 |

| 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea | 2.9 | 0.45 | 341.38 |

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromophenyl)-3-(1-phenylpropyl)urea, and how can reaction conditions be optimized?

Synthesis typically involves coupling a bromophenyl isocyanate with a 1-phenylpropylamine derivative. Key steps include:

- Isocyanate Preparation : Reacting 2-bromoaniline with phosgene or a safer equivalent (e.g., triphosgene) to generate the isocyanate intermediate.

- Urea Formation : Combining the isocyanate with 1-phenylpropylamine in anhydrous tetrahydrofuran (THF) or dichloromethane under inert atmosphere .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to isocyanate), temperature (0–25°C), and reaction time (4–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm urea linkage (NH peaks at δ 6.5–7.0 ppm) and aromatic/alkyl substituents.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~385 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and stability .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.

- Antimicrobial Testing : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC values .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/ethanol). Use SHELXL for refinement, focusing on urea torsion angles and bromine/phenyl spatial orientation .

- Enantiomorph-Polarity Analysis : Apply Flack’s parameter to distinguish centrosymmetric vs. chiral packing, avoiding false chirality indications common in near-symmetric structures .

Q. How should researchers address discrepancies in biological activity data across studies?

- Dose-Response Reproducibility : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolic Stability : Use liver microsome assays to rule out rapid degradation as a cause of variable activity .

- Structural Analog Comparison : Compare IC values with analogs (e.g., 1-(3-chlorophenyl)-3-(2-morpholin-4-yl-phenyl)urea) to identify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.